4-Isothiocyanatophenyl alpha-D-mannopyranoside
Overview
Description
4-Isothiocyanatophenyl alpha-D-mannopyranoside is an organic isothiocyanate compound used primarily in carbohydrate chemistry. It is a building block and reagent for preparing neoglycoproteins. This compound is characterized by the presence of an isothiocyanate group (N=C=S) attached to a phenyl ring, which is further connected to an alpha-D-mannopyranoside moiety .
Mechanism of Action
Target of Action
The primary target of 4-Isothiocyanatophenyl alpha-D-mannopyranoside is the amino groups present on amino acids, peptides, and proteins . The compound has been reported to inhibit the binding of Concanavalin A (Con A), a lectin that recognizes mannose residues, to glycoproteins and glycolipids .
Mode of Action
This compound exploits the unique reactivity of the isothiocyanate group, which can readily react with amino groups present on amino acids, peptides, and proteins to form thiourea linkages . This interaction results in changes to the protein structure and function.
Biochemical Pathways
The compound is used extensively in glycomics to analyze glycan structures and their biological functions . The mannose-specific binding properties enable researchers to probe mannose-recognition pathways, which are vital for understanding cellular communication and pathogen-host interactions.
Pharmacokinetics
Its solubility in dmso is known to be 250 mg/ml , which could potentially influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit the binding of Concanavalin A to glycoproteins and glycolipids . This can impact cellular communication and potentially disrupt pathogen-host interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used Additionally, its reactivity with amino groups suggests that the presence of other reactive species in the environment could potentially influence its action
Biochemical Analysis
Biochemical Properties
4-Isothiocyanatophenyl alpha-D-mannopyranoside plays a significant role in biochemical reactions. It is used extensively in glycomics to analyze glycan structures and their biological functions . The mannose-specific binding properties of this compound enable researchers to probe mannose-recognition pathways, which are vital for understanding cellular communication and pathogen-host interactions .
Cellular Effects
It has been used in studies to assess the effect of antigen delivery using a novel mannosylated dendrimer . It has also been used to improve gene delivery mediated by mannosylated dendrimer/α-cyclodextrin conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl alpha-D-mannopyranoside typically involves the reaction of 4-isothiocyanatophenol with alpha-D-mannopyranosyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl alpha-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas.
Alcohols: React to form carbamates.
Thiols: React to form dithiocarbamates.
These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like DMF or DMSO .
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Isothiocyanatophenyl alpha-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing neoglycoproteins and other complex carbohydrates.
Biology: Employed in studies involving carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of flavors and fragrances due to its isothiocyanate group.
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiocyanatophenyl beta-D-mannopyranoside
- 4-Isothiocyanatophenyl alpha-D-glucopyranoside
- 4-Isothiocyanatophenyl beta-D-glucopyranoside
Uniqueness
4-Isothiocyanatophenyl alpha-D-mannopyranoside is unique due to its specific configuration and the presence of the alpha-D-mannopyranoside moiety. This configuration influences its reactivity and interaction with biological molecules, making it particularly useful in studies involving mannose-specific processes .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANFUZQWINQBY-BNDIWNMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452318 | |
Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96345-79-8 | |
Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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